molecular formula C27H24N2O5S B5336103 2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B5336103
M. Wt: 488.6 g/mol
InChI Key: PKFDORSCWNVPHC-IWIPYMOSSA-N
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Description

2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that can influence its chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide typically involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the acylation of the resulting intermediate with N-(3-methylphenyl)acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule .

Scientific Research Applications

2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules with potential biological activity.

    Biology: Its biological activity can be explored in various assays to determine its potential as a therapeutic agent.

    Medicine: The compound’s structure suggests it may have potential as an anti-inflammatory, antimicrobial, or anticancer agent, warranting further investigation in preclinical and clinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors, through its thiazolidinone and benzylidene moieties. These interactions can modulate biological pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
  • 4-(benzyloxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 4-benzyloxy-3-methylphenylboronic acid

Uniqueness

Compared to similar compounds, 2-{(5Z)-5-[3-(benzyloxy)-4-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidinone and benzylidene moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(5Z)-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-18-7-6-10-21(13-18)28-25(30)16-29-26(31)24(35-27(29)32)15-20-11-12-22(33-2)23(14-20)34-17-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,28,30)/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFDORSCWNVPHC-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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